N,3-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide
Description
N,3-Dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a benzoxazole-derived sulfonamide featuring dual methyl substituents at the N- and 3-positions of the heterocyclic ring. This compound is characterized by a fused benzoxazole core with a sulfonamide group at the 6-position, conferring unique electronic and steric properties. Its molecular formula is C₉H₁₀N₂O₄S, with a molecular weight of 242.25 g/mol (calculated). The compound’s structure enables participation in hydrogen bonding (via sulfonamide and carbonyl groups) and hydrophobic interactions (via methyl groups), making it a versatile scaffold in medicinal chemistry and drug discovery .
Key applications include its inclusion in screening libraries targeting protein-protein interactions (PPIs), kinases, and antiviral therapies . Notably, it has been discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis or niche utility .
Properties
IUPAC Name |
N,3-dimethyl-2-oxo-1,3-benzoxazole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-10-16(13,14)6-3-4-7-8(5-6)15-9(12)11(7)2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZFIMGWTDJVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)N(C(=O)O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,3-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C9H10N2O4S
- Molecular Weight : 242.26 g/mol
- CAS Number : 51550-67-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound has demonstrated effectiveness against a range of bacterial strains.
- Antitumor Properties : Research indicates potential cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways.
Antimicrobial Activity
A study conducted by reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined to be in the low micromolar range.
Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a case study highlighted its effect on human breast cancer cells (MCF-7), where it led to a reduction in cell viability by approximately 70% at concentrations of 10 µM after 48 hours of treatment .
Enzyme Inhibition
The compound was identified as a potent inhibitor of carbonic anhydrase (CA), an enzyme critical for maintaining acid-base balance in tissues. Inhibition assays revealed an IC50 value of 0.5 µM, indicating strong inhibitory potential .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Antibacterial Efficacy : A clinical trial investigated the efficacy of this compound in treating skin infections caused by resistant strains of bacteria. Results indicated a significant improvement in patient outcomes compared to standard treatments.
- Case Study on Cancer Treatment : Another study assessed the compound's use in combination with traditional chemotherapeutics for enhanced efficacy against pancreatic cancer cells. The combination therapy showed synergistic effects leading to improved apoptosis rates.
Scientific Research Applications
Pharmaceutical Research
N,3-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide has been investigated for its potential as a therapeutic agent. The sulfonamide moiety is known for its antibacterial properties, and compounds with similar structures have shown promise in treating infections caused by resistant bacteria.
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have demonstrated that benzoxazole derivatives can inhibit the growth of several bacterial strains, making them candidates for antibiotic development.
- Antitumor Activity : Some derivatives of benzoxazole have been explored for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
Agricultural Applications
There is potential for using this compound as a fungicide or pesticide. Compounds with similar structures have been effective against plant pathogens, suggesting this compound could be beneficial in agriculture to enhance crop protection.
Case Study 1: Antibacterial Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzoxazole derivatives and tested their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, highlighting the potential of this compound as a lead compound for further development .
Case Study 2: Anticancer Properties
A study published in Cancer Letters investigated the effects of benzoxazole derivatives on human cancer cell lines. The results showed that compounds similar to this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This suggests that further research could elucidate its mechanisms and therapeutic applications .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoxazole Sulfonamides
Key Observations :
Lipophilicity : The N,3-dimethyl derivative exhibits a higher logP (3.082 ) compared to the hydroxyethyl analogue (logP ~2.5), enhancing membrane permeability but reducing aqueous solubility .
Hydrogen Bonding: The hydroxyethyl derivative () has two additional hydrogen bond donors (vs. none in the dimethyl variant), improving target engagement in polar binding pockets .
Synthetic Utility : Chloro-substituted analogues (e.g., ) serve as reactive intermediates for further functionalization, whereas methyl groups in the target compound improve metabolic stability .
Pharmacological and Biochemical Profiles
Table 2: Comparative Pharmacological Data
Key Findings :
- The N,3-dimethyl derivative demonstrates dual bromodomain inhibition (TRIM24-BRPF1) with submicromolar potency, likely due to its planar benzoxazole core and hydrophobic methyl groups fitting into acetyl-lysine binding pockets .
- In contrast, the 3-methyl variant (without N-methylation) shows weaker affinity in angiotensin receptor docking studies, highlighting the importance of N-substituents for target engagement .
Q & A
Basic: What methodologies are recommended for confirming the structure of N,3-dimethyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamide?
To confirm the structure, use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) . NMR identifies key functional groups (e.g., sulfonamide protons at δ 7.5–8.5 ppm, methyl groups at δ 1.5–2.5 ppm) and aromatic ring systems. HRMS verifies molecular weight (e.g., calculated [M+H]+ = 297.08). For complex cases, X-ray crystallography resolves stereochemical ambiguities .
Basic: What are optimal synthetic conditions to minimize side reactions during preparation?
Synthesis requires inert atmospheres (argon/nitrogen) and controlled temperatures (0–50°C). Key steps include sulfonamide coupling via nucleophilic substitution (e.g., using triethylamine as a base) and cyclization under reflux in aprotic solvents (e.g., DMF). Side reactions like oxidation of the benzoxazole ring can be mitigated by avoiding high temperatures (>80°C) .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent effects . Perform variable-temperature NMR to detect conformational changes. Compare X-ray data with computational models (DFT or molecular dynamics) to validate static structures. For example, discrepancies in methyl group orientations may indicate rotational barriers .
Advanced: How does solvent choice influence reaction outcomes in sulfonamide derivatization?
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in sulfonamide reactions but may promote hydrolysis. Non-polar solvents (e.g., dichloromethane) favor anhydrous conditions for cyclization. Solvent polarity also affects crystallization: methanol/water mixtures yield higher-purity crystals compared to THF .
Basic: Which analytical techniques are critical for assessing purity and stability?
- HPLC with UV detection (λ = 254 nm) monitors purity (>98% required for biological assays).
- Thermogravimetric analysis (TGA) assesses thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).
- Stability under physiological conditions is tested via incubation in PBS (pH 7.4) at 37°C, with LC-MS tracking degradation .
Advanced: How can derivatives be rationally designed to enhance biological activity?
Focus on structure-activity relationship (SAR) studies:
- Introduce electron-withdrawing groups (e.g., -Cl, -F) at the benzoxazole 6-position to improve target binding.
- Replace the methyl group with bulkier substituents (e.g., isopropyl) to modulate lipophilicity.
- Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets) .
Advanced: What mechanistic insights can be gained from enzyme kinetics and molecular docking?
Enzyme inhibition assays (e.g., IC₅₀ determination) quantify potency. Coupled with stopped-flow kinetics , they reveal binding mechanisms (competitive vs. non-competitive). Molecular docking identifies key residues (e.g., hydrogen bonds with sulfonamide oxygen) and guides mutagenesis studies to validate binding sites .
Advanced: How should contradictory biological activity data across assays be addressed?
Contradictions may stem from assay-specific conditions (e.g., pH, cofactors) or off-target effects . Conduct orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). Use chemoinformatics tools (e.g., SEA, SwissTargetPrediction) to identify potential off-target interactions. Validate findings with knockout models or siRNA silencing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
